3-Methylcyclopentane-1,2-dione hydrate
Overview
Description
3-Methylcyclopentane-1,2-dione hydrate, also known as Methyl cyclopentenolone hydrate or Cyclotene hydrate, is a laboratory chemical used for the synthesis of substances . It is found primarily in its enol form in its pure, anhydrous state and readily forms the diketone form in solution . It is also reported to be present in some electronic cigarettes .
Molecular Structure Analysis
The empirical formula of 3-Methylcyclopentane-1,2-dione hydrate is C6H8O2 · H2O, and its molecular weight is 130.14 g/mol . The SMILES string representation is O.CC1CCC(=O)C1=O .Physical And Chemical Properties Analysis
3-Methylcyclopentane-1,2-dione hydrate is a solid substance that is soluble in ethanol . It has a melting point of 104-108 °C . It is also known to have a sweet, maple, bready, caramellic flavor with nutty nuances .Scientific Research Applications
Flavor and Fragrance Industry
3-Methylcyclopentane-1,2-dione hydrate is used in the flavor and fragrance industry due to its organoleptic properties. It imparts a caramel and maple aroma, which is highly valued in the creation of flavors for food products and fragrances for personal care items .
Synthesis of Natural Product Analogues
This compound serves as an efficient synthon for the synthesis of natural product analogues. For instance, it can be used to create derivatives that mimic the structure and function of naturally occurring compounds, which are important in medicinal chemistry .
Electronic Cigarettes
It has been reported that 3-Methylcyclopentane-1,2-dione hydrate is present in some electronic cigarettes. This application raises questions about the safety and regulation of such additives in vaping products .
Food Quality Enhancement
Due to its flavor-enhancing properties, this compound is used to improve the taste of various food products. It is especially useful in products that require a sweet, caramel-like flavor without the addition of actual sugars .
Research on Enol and Diketone Forms
In its pure, anhydrous state, 3-Methylcyclopentane-1,2-dione hydrate is primarily found as the enol form. It readily forms the diketone form in solution, which is significant for research in organic chemistry, studying the behavior of enol to diketone transformations .
Material Science
The compound’s properties are of interest in material science, where it could potentially be used to develop new materials with specific flavor or aromatic characteristics, or as a starting material for more complex chemical syntheses .
Analytical Chemistry
In analytical chemistry, 3-Methylcyclopentane-1,2-dione hydrate can be used as a reference compound for calibration and testing of analytical instruments, ensuring accuracy in flavor and fragrance profiling .
Educational Purposes
Lastly, due to its relatively simple structure and interesting transformation between enol and diketone forms, this compound is used for educational purposes in teaching organic chemistry concepts and laboratory techniques .
properties
IUPAC Name |
3-methylcyclopentane-1,2-dione;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2.H2O/c1-4-2-3-5(7)6(4)8;/h4H,2-3H2,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRTLHIDXJSQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635187 | |
Record name | 3-Methylcyclopentane-1,2-dione--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclopentane-1,2-dione hydrate | |
CAS RN |
1396995-49-5 | |
Record name | 3-Methylcyclopentane-1,2-dione--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.